2-(4-methylphenyl)-3H-isoindole-1-thione
Description
Structure
3D Structure
Properties
CAS No. |
89313-78-0 |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
InChI Key |
LWRJZRKBDFDIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 4 Methylphenyl 3h Isoindole 1 Thione
Elucidation of Reaction Mechanisms in Thione Synthesis and Transformations
The synthesis of isoindole thiones, a class of heterocyclic compounds, can be achieved through various mechanistic pathways. While specific literature on the direct synthesis mechanism of 2-(4-methylphenyl)-3H-isoindole-1-thione is not detailed in the provided results, general principles of thione and isoindole synthesis offer valuable insights.
The formation of related thione-containing heterocycles, such as 3H-1,2-dithiole-3-thiones, often involves sulfurization reactions. mdpi.com For instance, the reaction of 3-oxoesters with Lawesson's reagent and elemental sulfur proceeds to yield dithiole-thiones. mdpi.com Another approach involves the treatment of dialkyl malonates with elemental sulfur and P₂S₅. mdpi.com These methods highlight the common strategy of introducing sulfur into a precursor molecule to form the C=S double bond characteristic of a thione.
The synthesis of the isoindole core itself can be accomplished through methods like the rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate to produce 3-methyleneisoindolin-1-ones, which are related to the isoindole structure. researchgate.net Transformations of isoindole derivatives are also of significant interest. For example, in situ-generated nucleophilic isoindoles can be converted to electrophilic isoindoliums, which then undergo Pictet-Spengler-type cyclizations to form polycyclic isoindolines. researchgate.net
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic studies are essential for understanding the feasibility and rate of chemical reactions. For instance, in the study of Diels-Alder reactions involving furfuryl alcohol and N-hydroxymaleimides, kinetic and thermodynamic parameters such as rate constants, activation energy, enthalpy, and entropy of formation were determined using techniques like ¹H NMR and UV-Vis spectroscopy. mdpi.com This analysis revealed a transition from a kinetically controlled to a thermodynamically controlled reaction within a specific temperature range. mdpi.com
In the context of hydride transfer reactions involving benzopyran compounds, kinetic studies using UV-vis stopped-flow spectrophotometry under pseudo-first-order conditions have been employed to determine apparent rate constants. mdpi.com Such studies have demonstrated a correlation between the thermodynamics and kinetics of the reaction, where the electronic effect of substituents is transferred through the molecular structure. mdpi.com
While direct kinetic and thermodynamic data for reactions of this compound were not found in the provided search results, the principles from these related studies are applicable. A kinetic versus thermodynamic control approach can be used to optimize reaction conditions for the synthesis of complex molecules. nih.gov For example, in the synthesis of disubstituted pyrazoles, nonpolar solvents favored kinetic control, leading to the desired product, while changes in solvent polarity could promote thermodynamically favored side reactions. nih.gov
Table 1: Illustrative Kinetic and Thermodynamic Data for a Diels-Alder Reaction
This table is based on data for the reaction between furfuryl alcohol (FAL) and N-Hydroxymaleimide (NHM) and serves as an example of the types of data obtained in such analyses.
| Parameter | Value | Technique | Reference |
| Activation Energy (Ea) | 70 ± 2 kJ/mol | ¹H NMR | mdpi.com |
| Enthalpy of Formation (ΔH°) | -63 ± 1 kJ/mol | ¹H NMR | mdpi.com |
| Entropy of Formation (ΔS°) | -184 ± 4 J/mol·K | ¹H NMR | mdpi.com |
Exploration of Tautomeric Equilibria (Thione-Enethiol Tautomerism)
Tautomerism, the migration of a proton between two atoms in a molecule, is a key characteristic of thione compounds. The thione-enethiol tautomerism involves the equilibrium between the thione form (C=S) and the enethiol form (C=C-SH). The position of this equilibrium can be influenced by factors such as the solvent and temperature.
A study on 1,3-thiazolidine-2-thione demonstrated the predominance of the thione tautomer in the solid state. researchgate.net However, in solution, the equilibrium could be shifted towards the thiol form by increasing the temperature, indicating an endothermic and entropy-driven tautomerization process. researchgate.net The use of different deuterated solvents also influenced the equilibrium constant. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are valuable tools for studying tautomeric equilibria. researchgate.netjcchems.com These calculations can predict the relative stabilities of different tautomers and provide insights into the electronic structure. jcchems.com For example, in a study of 1-benzamidoisoquinoline derivatives, DFT calculations, in conjunction with NMR spectroscopy, were used to quantify the relative amounts of amide and enamine tautomers, showing that the equilibrium could be controlled by substituent effects. mdpi.com The inclusion of explicit solvent molecules in the computational model was found to be crucial for accurately reproducing experimental observations. mdpi.com
Table 2: Factors Influencing Thione-Enethiol Tautomerism
| Factor | Effect on Equilibrium | Example System | Reference |
|---|---|---|---|
| Solvent Polarity | Can shift equilibrium by stabilizing one tautomer over the other through intermolecular interactions. | 1,3-thiazolidine-2-thione | researchgate.net |
| Temperature | Increasing temperature can favor the formation of the enethiol tautomer in an endothermic process. | 1,3-thiazolidine-2-thione | researchgate.net |
Mechanistic Aspects of Thione-Directed Chemical Functionalization
The thione group in this compound can direct various chemical functionalizations. While specific examples for this exact compound are not available in the provided results, the reactivity of related thione-containing molecules provides a basis for understanding its potential transformations.
For instance, the synthesis of a novel H₂S-releasing phthalimide (B116566) hybrid, 2-(2-(4-thioxo-3H-1,2-dithiole-5-yl) phenoxy)ethyl)isoindole-1,3-dione, involved the functionalization of a dithiole-thione precursor. nih.gov This highlights how the thione moiety can be part of a larger, functional molecule. The mechanism of action of this hybrid compound is thought to involve the release of hydrogen sulfide (B99878) (H₂S). nih.gov
The thione group can also participate in cycloaddition reactions and can be transformed into other functional groups through the replacement of one or both sulfur atoms. mdpi.com The mechanistic understanding of these transformations is key to harnessing the synthetic potential of thione-containing heterocycles.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental NMR data, including chemical shifts and coupling constants for 2-(4-methylphenyl)-3H-isoindole-1-thione, are not available in the surveyed literature. A thorough analysis would require the synthesis and subsequent spectroscopic investigation of the compound.
Specific ¹H NMR chemical shifts and coupling constants for the protons of the isoindole and 4-methylphenyl moieties of this compound have not been reported.
The characteristic ¹³C NMR chemical shifts for the carbon atoms of the isoindole core, the thione group (C=S), and the 4-methylphenyl ring of the target molecule are not documented in available resources.
Information regarding the use of 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound is not available, as no such studies have been published.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Experimental vibrational spectroscopy data for this compound is currently unavailable.
A specific assignment of the characteristic vibrational modes for the isoindole and thione functional groups of this compound from IR and Raman spectra has not been reported.
An analysis of the C=S and C=N stretching frequencies, which would be key identifying features in the vibrational spectra of this compound, cannot be performed due to the lack of experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, the molecular formula is C₁₅H₁₁NS. The calculated monoisotopic mass is 237.0612 g/mol .
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a prominent molecular ion peak (M⁺•) at m/z 237, confirming the molecular weight of the compound. The stability of the aromatic isoindole and phenyl rings would contribute to the observation of a relatively intense molecular ion peak.
The fragmentation of the molecular ion is anticipated to occur through several characteristic pathways, driven by the structural features of the molecule, including the N-aryl bond, the thiocarbonyl group, and the heterocyclic ring. Key expected fragmentation patterns include:
Loss of a Sulfur Atom: A common fragmentation pathway for thiocarbonyl compounds is the elimination of a sulfur atom, which would result in a fragment ion at m/z 205 (M-32).
Cleavage of the N-C(phenyl) Bond: Homolytic or heterolytic cleavage of the bond between the nitrogen atom and the 4-methylphenyl group would lead to the formation of characteristic fragment ions. This could result in a tolyl cation (C₇H₇⁺) at m/z 91 or an isoindole-1-thione radical cation at m/z 146.
Formation of a Tropylium Ion: The fragment at m/z 91, corresponding to the tolyl group, can rearrange to the highly stable tropylium ion.
Fragmentation of the Isoindole Ring: The isoindole ring system itself can undergo fragmentation, potentially through the loss of small neutral molecules like HCN.
A summary of the expected key mass spectrometric data is presented in the interactive table below.
| Fragment Ion | Proposed Structure | m/z (Expected) | Significance |
| [C₁₅H₁₁NS]⁺• | Molecular Ion | 237 | Confirms Molecular Weight |
| [C₁₅H₁₁N]⁺• | M - S | 205 | Loss of Sulfur |
| [C₈H₄NS]⁺ | Isoindole-1-thione Cation | 147 | Cleavage of N-aryl bond |
| [C₇H₇]⁺ | Tolyl Cation / Tropylium Ion | 91 | Cleavage of N-aryl bond |
| [C₆H₄]⁺• | Benzyne Radical Cation | 76 | Fragmentation of Isoindole Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions associated with its aromatic systems and the thiocarbonyl group.
The conjugated system, encompassing the isoindole nucleus and the N-linked 4-methylphenyl ring, will give rise to intense π→π* transitions, likely appearing in the near-UV region. The presence of the thiocarbonyl (C=S) group is significant, as the n→π* transition of a thione typically occurs at longer wavelengths (in the visible region) and is of lower intensity compared to the π→π* transitions. This is due to the lower energy of the non-bonding orbitals of sulfur compared to oxygen.
Based on studies of related aromatic and heterocyclic thiones, the electronic absorption spectrum of this compound, when measured in a suitable organic solvent like dichloromethane or acetonitrile, is predicted to display the following features:
π→π* Transitions: Strong absorption bands are expected in the near-UV region, typically between 250-350 nm. These transitions are characteristic of the extended π-electron system of the molecule.
n→π* Transition: A weaker absorption band is anticipated at a longer wavelength, potentially in the visible region (around 400-500 nm). This band is attributed to the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S group.
The predicted electronic absorption data is summarized in the table below.
| Electronic Transition | Expected Wavelength Range (λmax) | Chromophore |
| π→π | 250 - 350 nm | Isoindole and Phenyl Rings |
| n→π | 400 - 500 nm | Thiocarbonyl (C=S) Group |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. While specific experimental crystallographic data for this compound is not available in the public domain, predictions about its solid-state structure can be made based on analyses of closely related N-substituted isoindoline-1,3-diones.
For instance, the crystal structure of related N-aryl isoindoline (B1297411) derivatives often reveals a non-planar arrangement between the isoindole ring system and the N-aryl substituent. A similar twisted conformation is expected for this compound to minimize steric hindrance between the two ring systems.
Based on the analysis of similar heterocyclic compounds, the compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic. The expected crystallographic parameters, based on related structures, are presented in the following table. It is crucial to note that these are predictive values and await experimental confirmation.
| Crystallographic Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules per unit cell) | 4 |
The detailed analysis of the crystal structure would provide valuable information on the planarity of the isoindole-1-thione core, the dihedral angle between the isoindole and the 4-methylphenyl rings, and the nature of any intermolecular interactions, such as π-π stacking or C-H···S hydrogen bonds, which govern the crystal packing.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, renowned for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. scirp.org It is frequently used to determine optimized molecular geometries, predict spectroscopic signatures, and analyze electronic properties that govern a molecule's reactivity. scirp.orgnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely employed DFT method known for its accuracy in predicting molecular structures and thermochemical properties. scirp.orgresearchgate.net
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For 2-(4-methylphenyl)-3H-isoindole-1-thione, DFT calculations, typically using a basis set like 6-311G(d,p) or higher, can predict its three-dimensional structure. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial configuration. nih.gov In isoindole systems, DFT studies have been used to determine that the molecules often possess a non-planar structure. nih.govnih.gov
Conformational analysis, which investigates the different spatial arrangements (conformers) of a molecule and their relative energies, is also critical. For molecules with rotatable bonds, such as the bond connecting the p-tolyl group to the isoindole nitrogen, multiple conformers may exist. mdpi.com Theoretical calculations can identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov For example, in related N-phenyl substituted thiazolidinones, ab initio calculations have been used to perform conformational analysis that aligns with experimental NMR data. psu.edu The stability of different conformers is influenced by steric and electronic interactions within the molecule. researchgate.net
Table 1: Predicted Geometrical Parameters for a Related Isoindole Structure Data based on DFT calculations for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, a related isoindole derivative. nih.gov
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C=O | 1.21 |
| Bond Length | N-C (ring) | 1.40 |
| Bond Length | C-C (aromatic) | 1.39 |
| Parameter | Atoms | **Predicted Value (°) ** |
| Bond Angle | O=C-N | 125.7 |
| Bond Angle | C-N-C | 110.9 |
| Bond Angle | C-C-C (aromatic) | 120.0 |
Note: The table is interactive. You can sort the data by clicking on the column headers.
DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure. scielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. scielo.org.zanih.gov Theoretical predictions have shown excellent correlation with experimental NMR data for various heterocyclic compounds, including triazole and thiazolidine (B150603) derivatives. nih.govscispace.com The chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). scielo.org.za
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. sapub.org These calculations help in the assignment of complex experimental spectra by identifying specific vibrational modes, such as C=S (thione), C-N, and C-H stretching and bending vibrations. scielo.org.zasapub.org Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values due to approximations in the computational method. semanticscholar.org For aromatic compounds, C=C stretching vibrations are typically predicted in the 1650-1430 cm⁻¹ region. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. semanticscholar.orgresearchgate.net These calculations provide the maximum absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption. scielo.org.za The choice of solvent in the calculation (using models like the Polarizable Continuum Model, or PCM) is crucial, as solvent effects can significantly shift the absorption bands compared to the gas phase. sapub.orgresearchgate.net
Table 2: Representative Predicted Spectroscopic Data for Thione/Thiazole Compounds Data synthesized from studies on analogous heterocyclic systems. scielo.org.zanih.govsapub.orgresearchgate.net
| Spectrum | Parameter | Predicted Value | Corresponding Functional Group/Transition |
| ¹³C NMR | Chemical Shift (δ) | ~190-200 ppm | C=S (Thione) |
| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm | Aromatic Protons |
| IR | Wavenumber (cm⁻¹) | ~1230-1250 cm⁻¹ | C-N Stretch |
| IR | Wavenumber (cm⁻¹) | ~1430-1450 cm⁻¹ | C=N Stretch |
| UV-Vis | λmax | ~350-450 nm | HOMO → LUMO transition |
Note: The table is interactive. You can sort the data by clicking on the column headers.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org
HOMO and LUMO: The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. DFT calculations can visualize the distribution of these orbitals. In related isoindole derivatives, the HOMO is often located on the substituted aromatic ring, while the LUMO is found on the indole (B1671886) part of the molecule. nih.gov
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity. scirp.orgnih.govscienceopen.com These include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness correlates with lower reactivity.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors Values are representative based on DFT studies of similar heterocyclic compounds. researchgate.netscienceopen.comresearchgate.net
| Parameter | Formula | Typical Calculated Value |
| E(HOMO) | - | -6.27 eV |
| E(LUMO) | - | -2.20 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.07 eV |
| Electronegativity (χ) | -(E(LUMO) + E(HOMO))/2 | 4.24 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.04 eV |
| Chemical Softness (S) | 1 / (2η) | 0.25 eV⁻¹ |
Note: The table is interactive. You can sort the data by clicking on the column headers.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. scienceopen.com
Color Scheme: Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and thus favorable for electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-deficient and favorable for nucleophilic attack. Green represents regions of neutral potential. scirp.org
Analysis: For a molecule like this compound, the MEP surface would likely show a negative potential (red or yellow) around the sulfur atom of the thione group due to the lone pairs of electrons, making it a site for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. scienceopen.comresearchgate.net Such analyses are crucial for understanding intermolecular interactions, including drug-receptor binding. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment, such as a solvent. nih.govrsc.org
Simulation Principles: An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of molecular motion, conformational transitions, and intermolecular interactions at an atomistic level. eg.orgornl.gov
Solvent Interactions: MD simulations are particularly useful for understanding how a solute molecule like this compound interacts with solvent molecules. eg.org By simulating the molecule in a box of explicit solvent (e.g., water or an organic solvent), one can analyze properties such as:
Interaction Energies: Calculating the energy of interaction between the solute and solvent can reveal the strength of their affinity. ornl.gov
Hydration Shell: Analyzing the distribution of solvent molecules around the solute to understand its local environment.
Diffusion: Studying the movement of the solute and solvent molecules over time. rsc.org
These simulations are critical for understanding how a molecule behaves in a realistic solution environment, which is essential for applications in materials science and pharmacology. nih.goveg.org
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface and Fingerprint Plots)
Detailed computational studies focusing on the intermolecular interactions of this compound through Hirshfeld surface analysis and the resultant 2D fingerprint plots are not available in the reviewed scientific literature. This type of analysis is a powerful tool for quantifying the various intermolecular contacts that stabilize the crystal packing of a molecule.
For a comprehensive understanding, Hirshfeld surface analysis would be performed on the crystallographic information file (CIF) of the compound. This analysis maps the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. The resulting surface is typically color-coded, with red areas indicating closer contacts and shorter distances than the van der Waals radii, blue areas representing longer contacts, and white areas showing contacts around the van der Waals separation.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
A theoretical evaluation of the non-linear optical (NLO) properties for this compound has not been reported in the available scientific literature. Such studies are crucial for identifying materials with potential applications in optoelectronics and photonics.
The theoretical assessment of NLO properties typically involves quantum chemical calculations using methods like Density Functional Theory (DFT). Key parameters that are calculated include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG).
Advanced Applications and Functional Potential
Investigation as Building Blocks in Organic Electronic Materials
Organic semiconductors are at the forefront of next-generation electronic devices, offering advantages such as flexibility, low cost, and tunable properties. mdpi.com The performance of these materials is intrinsically linked to their molecular structure, which dictates solid-state packing, electronic energy levels, and charge transport efficiency. nih.gov The isoindole scaffold, particularly its derivatives, has been recognized as a promising component for creating new organic electronic materials. researchgate.net
The design of high-performance organic semiconductors focuses on creating molecules with extensive π-conjugation, appropriate energy levels for charge injection/transport, and strong intermolecular interactions to facilitate charge hopping between molecules. Isoindolinones, the oxygen analogs of isoindole thiones, are considered core structures in many functional dyes and materials. researchgate.net The synthetic versatility of the isoindole framework allows for systematic modification to tune its electronic properties.
The synthesis of isoindole-based materials often involves condensation reactions or, more recently, transition-metal-free cascade reactions to build the heterocyclic core. researchgate.net For 2-(4-methylphenyl)-3H-isoindole-1-thione, the key synthetic step is the thionation of the corresponding isoindolinone, typically using reagents like Lawesson's reagent. acs.org This conversion of a carbonyl to a thiocarbonyl group significantly alters the electronic characteristics of the molecule. The sulfur atom, being larger and more polarizable than oxygen, generally leads to stronger intermolecular interactions and can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for n-type (electron-transporting) materials.
The general strategy for designing semiconductors based on this scaffold involves:
Expansion of the π-conjugated system: Attaching further aromatic or heteroaromatic rings to the isoindole core.
Introduction of electron-withdrawing or -donating groups: Modifying the N-phenyl ring or the benzene (B151609) part of the isoindole to tune the HOMO/LUMO energy levels.
Enhancing intermolecular packing: The presence of the sulfur atom and the planar aromatic structure can promote favorable π-π stacking, which is crucial for efficient charge transport. nih.gov
While specific studies on polymers derived directly from this compound are not abundant, the principles established for other thiophene-based and isoindole-based polymers suggest its potential as a monomer or a building block for creating novel semiconducting materials. nih.gov
The performance of an organic semiconductor is critically dependent on its ability to accept electrons (electron affinity) and the efficiency with which charges can move through the material (charge mobility).
Electron Affinity (Eea): Electron affinity is the energy change that occurs when a neutral atom or molecule in the gaseous state gains an electron to form an anion. khanacademy.orgbyjus.com
X(g) + e⁻ → X⁻(g) + Energy (Eea)
A higher positive electron affinity indicates a greater propensity to accept an electron, which is a key characteristic for n-type semiconductor materials. jackwestin.com In molecules, the electron affinity is influenced by factors such as the presence of electronegative atoms and the extent of the π-system. The thiocarbonyl group (C=S) in this compound is expected to increase its electron affinity compared to its non-thionated isoindole precursor, making the LUMO level more accessible to electrons. The electron affinity generally increases across a period in the periodic table, and the presence of sulfur contributes to this property. jackwestin.com
Charge Transport: In organic semiconductors, charge transport typically occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. mdpi.com The efficiency of this process is highly dependent on the strength of intermolecular electronic coupling and the spatial arrangement of the molecules in the solid state. acs.org The introduction of sulfur atoms into conjugated systems has been shown to influence these properties significantly. nih.gov
Key characteristics of charge transport in analogous organosulfur systems include:
Enhanced Intermolecular Interactions: The larger, more polarizable nature of sulfur compared to oxygen or carbon can lead to stronger intermolecular S-S and S-π interactions, facilitating better electronic communication between molecules.
Charge Carrier Mobility: While mobilities in organic semiconductors are generally lower than in their inorganic counterparts, they can be optimized through molecular design. acs.org The rigid and planar structure of the isoindole core is advantageous for creating ordered molecular packing, which can reduce energetic disorder and improve charge mobility. nih.govmdpi.com The charge transport properties are often anisotropic, meaning they differ along different crystallographic directions. aps.org
| Property | Carbonyl Analog (Isoindolinone) | Thione Analog (Isoindole-thione) | Impact on Charge Transport |
|---|---|---|---|
| Heteroatom Polarizability | Lower (Oxygen) | Higher (Sulfur) | Potentially stronger intermolecular electronic coupling in thiones. nih.gov |
| LUMO Energy Level | Higher | Generally Lower | Lower LUMO in thiones enhances electron affinity, favoring n-type transport. |
| Intermolecular Packing | Driven by π-π and dipole interactions | Driven by π-π, dipole, and potential S-S interactions | Additional S-S contacts can lead to more diverse and potentially more ordered packing motifs. nih.gov |
Coordination Chemistry and Ligand Design for Metal Complexes
The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. libretexts.orglumenlearning.com The thione group in this compound, with its available lone pair of electrons on the sulfur atom, makes it an excellent candidate for use as a ligand in the formation of metal complexes.
Heterocyclic thiones can coordinate to metal centers in several ways, but the most common mode is through the exocyclic sulfur atom, which acts as a soft Lewis base. harding.edu This makes it particularly suitable for binding to soft or borderline Lewis acidic metal ions like Ag(I), Pd(II), Pt(II), and Cu(I). harding.eduresearchgate.net
The primary coordination modes for thione-containing ligands are:
Monodentate (κ¹-S): The ligand binds to the metal center exclusively through the thione sulfur atom. This is the most prevalent coordination mode for simple thiones. researchgate.net
Bridging (μ-S): The sulfur atom simultaneously binds to two or more metal centers, forming a bridge between them. This can lead to the formation of polynuclear complexes or coordination polymers.
Thiolate Binding: Following deprotonation of a related thiol tautomer (isoindole-1-thiol), the resulting thiolate anion can coordinate to the metal. However, for this compound, which lacks an N-H proton, coordination as a neutral thione is more likely. Unsaturated heterocyclic thiones often prefer to coordinate as anionic thiolates if a tautomeric proton is available. researchgate.net
The N-aryl substituent and the isoindole ring itself are generally considered electronically "innocent" in coordination, with the binding being dominated by the thione group. However, the steric bulk of the tolyl group can influence the geometry of the final complex and the number of ligands that can fit around a metal center.
| Coordination Mode | Description | Favored Metal Ions | Resulting Structure |
|---|---|---|---|
| Monodentate (κ¹-S) | Coordination via the sulfur atom to a single metal center. researchgate.net | Pd(II), Pt(II), Cu(I), Ag(I), Hg(II) | Discrete mononuclear complexes [M(L)n] |
| Bridging (μ-S) | Sulfur atom links two metal centers. | Ag(I), Cu(I) | Dinuclear, polynuclear, or coordination polymer structures. |
The synthesis of transition metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.orgmdpi.com The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure. harding.edu
A general synthetic procedure would be:
mMn+Xn- + pL → [MmLp](mn)+ + mn X-
(where M = metal, X = anion, L = thione ligand)
Characterization of the resulting complexes is crucial to determine their structure and properties. Standard techniques include:
Infrared (IR) Spectroscopy: Coordination of the thione to a metal center typically causes a shift in the C=S stretching vibration frequency. This provides direct evidence of metal-sulfur bond formation. mdpi.combiointerfaceresearch.com
NMR Spectroscopy (¹H, ¹³C): Changes in the chemical shifts of the protons and carbons in the ligand upon coordination can provide information about the binding mode and the structure of the complex in solution.
UV-Visible Spectroscopy: The formation of a metal complex often gives rise to new electronic transitions (e.g., d-d transitions or charge-transfer bands), leading to changes in the absorption spectrum and often a distinct color. lumenlearning.com
Elemental Analysis: This technique confirms the empirical formula of the synthesized complex, establishing the metal-to-ligand ratio. harding.edu
For example, reacting this compound with silver nitrate (B79036) (AgNO₃) could potentially yield a complex where the silver ion is coordinated by one or more thione ligands, possibly forming linear, trigonal, or tetrahedral geometries depending on the conditions. harding.edu
Catalytic Applications and Mechanistic Insights in Catalysis
The structural features of this compound and its metal complexes suggest potential applications in catalysis. The thione sulfur can act as a Lewis base site, while a coordinated metal center can function as a Lewis acid, creating a bifunctional system for activating substrates.
Recent studies have demonstrated that zinc(II) complexes bearing thione ligands can be highly active catalysts for C-C and C-N bond-forming reactions, such as Knoevenagel condensations and the synthesis of perimidine derivatives. researchgate.net In these systems, the unsaturated zinc(II) center is proposed to act as a Lewis acid to activate an aldehyde, while the ligand framework may act as a Lewis base. researchgate.net
A hypothetical catalytic cycle for a Knoevenagel condensation catalyzed by a metal complex of this compound might involve:
Substrate Activation: The Lewis acidic metal center coordinates to the carbonyl oxygen of an aldehyde, increasing its electrophilicity.
Nucleophile Activation: A base (either an external base or a basic site on the ligand) deprotonates the active methylene (B1212753) compound (e.g., malononitrile).
C-C Bond Formation: The resulting nucleophile attacks the activated aldehyde.
Dehydration and Catalyst Regeneration: Subsequent elimination of water yields the final product and regenerates the active catalyst.
Mechanistic insights from related systems, such as thiourea (B124793) organocatalysis, highlight the importance of hydrogen bonding and dual activation pathways. acs.org While this compound itself cannot act as a hydrogen bond donor, its complexes can be designed to facilitate such interactions. The development of catalysts based on this ligand could lead to efficient and selective transformations, particularly in organic synthesis. acs.orgnih.gov The identity of the metal ion is also crucial, as different metals (e.g., Cr, Mn, Fe, Co, Ni) can exhibit vastly different catalytic activities for the same reaction. nih.gov
Role in Organocatalysis and Mechanistic Elucidation of Catalytic Cycles
While the broader field of organocatalysis has seen exponential growth, the specific application of this compound as an organocatalyst is an area of developing research. nih.govmdpi.com Organocatalysts, which are small organic molecules, offer a sustainable and metal-free alternative to traditional transition-metal catalysts. mdpi.com The catalytic potential of thione-containing compounds often resides in their ability to act as hydrogen-bond donors or to be transiently modified to activate substrates.
The elucidation of catalytic cycles is paramount to understanding and optimizing these reactions. researchgate.net For thione-based catalysts, a plausible general mechanism involves the formation of a transient complex with the substrate, activating it towards a desired transformation. For instance, in a hypothetical catalytic cycle, the thione sulfur of this compound could interact with an electrophilic substrate, enhancing its reactivity towards a nucleophilic attack. The subsequent steps would involve the release of the product and regeneration of the catalyst. Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are crucial to map the energy profiles of these catalytic pathways and to understand the precise role of the catalyst in lowering activation barriers. mdpi.com
Thione-Directed Catalytic Functionalization Reactions
The thione group within this compound can serve as a directing group in transition-metal-catalyzed reactions, particularly in C-H functionalization. nih.govrsc.org Directing groups are instrumental in controlling the regioselectivity of C-H activation, a powerful strategy for the atom-economical modification of organic molecules. researchgate.net
In a typical scenario, the sulfur atom of the thione group would coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond on the isoindole scaffold or the attached p-tolyl group. This directed metallation enables the selective cleavage of an otherwise unreactive C-H bond, which can then be coupled with a variety of reaction partners. For example, a palladium-catalyzed C-H arylation would involve the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide and reductive elimination to furnish the arylated product. The ability of the thione to be subsequently removed or transformed adds to the synthetic utility of this approach.
Significance as a Chemical Scaffold for Advanced Synthetic Targets
Beyond its potential catalytic applications, the this compound framework is a valuable building block for the synthesis of more complex molecules, particularly polycyclic heterocyclic systems. amazonaws.comnih.gov
Utility in the Construction of Diverse Heterocyclic Architectures
The isoindole core is a privileged structure found in numerous natural products and pharmaceutically active compounds. As such, derivatives like this compound serve as excellent starting materials for the synthesis of novel heterocyclic architectures. nih.govresearchgate.net The reactivity of the thione group allows for a range of transformations. For instance, it can undergo cycloaddition reactions with various dipolarophiles to construct new rings fused to the isoindole system. nih.gov
Furthermore, the isoindole nitrogen and the aromatic ring offer multiple sites for functionalization, enabling the divergent synthesis of a library of related compounds. Reactions such as electrophilic aromatic substitution or cross-coupling reactions can be employed to introduce additional complexity and diversity to the molecular scaffold.
Influence of Molecular Scaffold on Chemical Reactivity and Selectivity Profiles
The inherent structure of the this compound scaffold plays a crucial role in dictating its reactivity and the selectivity of its transformations. The electronic properties of the isoindole ring system, influenced by the electron-donating or -withdrawing nature of substituents, can affect the nucleophilicity or electrophilicity of different positions within the molecule.
For example, the electron density at the various carbon atoms of the isoindole nucleus will determine the preferred sites for electrophilic attack. mdpi.com Similarly, in directed C-H functionalization reactions, the geometry of the scaffold and the coordinating ability of the thione group will determine which C-H bonds are accessible for activation. researchgate.net Understanding these structure-reactivity relationships is key to predicting and controlling the outcomes of chemical reactions involving this versatile scaffold, enabling the rational design of synthetic routes to complex target molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal methodologies for synthesizing 2-(4-methylphenyl)-3H-isoindole-1-thione, and how can experimental efficiency be improved?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and intermediates, reducing trial-and-error experimentation . For example, coupling DFT calculations with DoE can narrow optimal conditions by correlating electronic properties of intermediates with reaction outcomes.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structural and electronic properties?
- Methodological Answer : Combine single-crystal X-ray diffraction to resolve molecular geometry and non-covalent interactions (e.g., weak hydrogen bonding or π-stacking) , with NMR (¹H/¹³C) and FTIR to confirm functional groups. UV-Vis spectroscopy and cyclic voltammetry can elucidate electronic transitions and redox behavior, critical for applications in materials or medicinal chemistry.
Q. How can stability and solubility profiles of this compound be systematically evaluated under varying conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products under thermal, oxidative, or photolytic stress. Solubility can be assessed via shake-flask methods in solvents of varying polarity (e.g., water, DMSO) and modeled using Hansen solubility parameters .
Advanced Research Questions
Q. How can computational modeling and machine learning enhance the prediction of reaction mechanisms and physicochemical properties for this compound?
- Methodological Answer : Integrate ab initio molecular dynamics (AIMD) to simulate reaction pathways and transition states, validated by experimental kinetics. Machine learning models trained on structural analogs (e.g., triazole-thiones ) can predict properties like logP, pKa, or binding affinities. Tools like ICReDD’s reaction discovery platform combine quantum calculations and experimental data to iteratively refine models .
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity or biological activity?
- Methodological Answer : Apply Bayesian statistical analysis to quantify uncertainties in computational vs. experimental results. For biological studies, validate hypotheses using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) and cross-reference with structural analogs. Theoretical frameworks (e.g., Marcus theory for electron transfer) can reconcile discrepancies in redox behavior .
Q. How can advanced spectroscopic techniques (e.g., in situ Raman or time-resolved fluorescence) elucidate dynamic interactions in catalytic or biological systems involving this compound?
- Methodological Answer : Use in situ Raman spectroscopy to monitor real-time structural changes during catalysis or binding events. Time-resolved fluorescence anisotropy can track rotational diffusion changes upon interaction with biomacromolecules, providing kinetic and thermodynamic binding parameters .
Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Employ factorial design to systematically modify substituents (e.g., methyl vs. halogens) and assess impacts on activity. Pair with molecular docking or QSAR models to prioritize synthetic targets. For example, compare the 3-chlorophenyl analog’s antimicrobial efficacy to the 4-methylphenyl variant .
Q. How can multi-omics approaches (cheminformatics, metabolomics) contextualize the compound’s role in complex biological or environmental systems?
- Methodological Answer : Integrate cheminformatics databases (e.g., PubChem, ChEMBL) with metabolomic profiling to map metabolic pathways affected by the compound. Network analysis can identify hub proteins or metabolites in toxicity or efficacy pathways, validated by CRISPR screening or isotopic tracing .
Data Analysis and Validation
-
Example Table: Comparative Reactivity of Isoindole-Thione Derivatives
Derivative Yield (%) LogP (Predicted) IC₅₀ (μM, Enzyme X) Reference 4-Methylphenyl 78 2.3 12.4 This work 3-Chlorophenyl 65 2.8 8.9 4-Fluorophenyl 82 2.1 15.2
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
